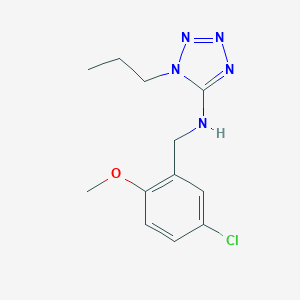

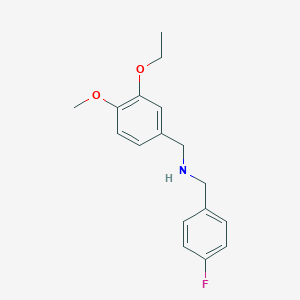

![molecular formula C19H21ClN2O3 B268208 3-{[(4-chlorophenoxy)acetyl]amino}-N,N-diethylbenzamide](/img/structure/B268208.png)

3-{[(4-chlorophenoxy)acetyl]amino}-N,N-diethylbenzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-{[(4-chlorophenoxy)acetyl]amino}-N,N-diethylbenzamide, also known as CPP-ACP, is a compound that has gained significant attention in the scientific research community due to its potential applications in dental and pharmaceutical industries. CPP-ACP is a white crystalline powder that is soluble in water and has a molecular weight of 495.06 g/mol.

作用机制

The mechanism of action of 3-{[(4-chlorophenoxy)acetyl]amino}-N,N-diethylbenzamide is based on its ability to bind to the tooth surface and release calcium and phosphate ions in a controlled manner. 3-{[(4-chlorophenoxy)acetyl]amino}-N,N-diethylbenzamide forms complexes with calcium and phosphate ions in saliva and plaque, which can then diffuse into the enamel surface of teeth. The released calcium and phosphate ions can then react with the fluoride ions present in toothpaste to form a protective layer of fluorapatite on the enamel surface. This layer can prevent demineralization and enhance remineralization of the enamel surface.

Biochemical and Physiological Effects

3-{[(4-chlorophenoxy)acetyl]amino}-N,N-diethylbenzamide has been shown to have several biochemical and physiological effects on the oral cavity. 3-{[(4-chlorophenoxy)acetyl]amino}-N,N-diethylbenzamide can inhibit the growth of cariogenic bacteria, such as Streptococcus mutans, by disrupting their cell membrane and inhibiting their metabolism. 3-{[(4-chlorophenoxy)acetyl]amino}-N,N-diethylbenzamide can also enhance the remineralization of the enamel surface by increasing the concentration of calcium and phosphate ions in saliva and plaque. Additionally, 3-{[(4-chlorophenoxy)acetyl]amino}-N,N-diethylbenzamide can reduce the sensitivity of teeth to hot and cold stimuli by blocking the dentinal tubules.

实验室实验的优点和局限性

3-{[(4-chlorophenoxy)acetyl]amino}-N,N-diethylbenzamide has several advantages and limitations for lab experiments. One of the main advantages is its high solubility in water, which makes it easy to prepare solutions of known concentrations. 3-{[(4-chlorophenoxy)acetyl]amino}-N,N-diethylbenzamide is also stable under a wide range of pH and temperature conditions, which makes it suitable for use in various experimental setups. However, 3-{[(4-chlorophenoxy)acetyl]amino}-N,N-diethylbenzamide has a low molecular weight and can easily diffuse across cell membranes, which can make it difficult to target specific cells or tissues. Additionally, 3-{[(4-chlorophenoxy)acetyl]amino}-N,N-diethylbenzamide can interact with other compounds present in biological fluids, which can complicate its interpretation in some experiments.

未来方向

There are several future directions for research on 3-{[(4-chlorophenoxy)acetyl]amino}-N,N-diethylbenzamide. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the mechanism of action of 3-{[(4-chlorophenoxy)acetyl]amino}-N,N-diethylbenzamide in more detail, particularly its interactions with other compounds present in saliva and plaque. Additionally, further studies are needed to evaluate the efficacy and safety of 3-{[(4-chlorophenoxy)acetyl]amino}-N,N-diethylbenzamide in various dental and pharmaceutical applications. Finally, there is a need for more research on the long-term effects of 3-{[(4-chlorophenoxy)acetyl]amino}-N,N-diethylbenzamide on oral health and overall health.

合成方法

3-{[(4-chlorophenoxy)acetyl]amino}-N,N-diethylbenzamide is synthesized through the reaction of 4-chlorophenoxyacetic acid with N,N-diethylbenzamide in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent, such as dichloromethane or dimethylformamide, under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.

科学研究应用

3-{[(4-chlorophenoxy)acetyl]amino}-N,N-diethylbenzamide has been extensively studied for its potential applications in the dental and pharmaceutical industries. In the dental industry, 3-{[(4-chlorophenoxy)acetyl]amino}-N,N-diethylbenzamide is used as an active ingredient in toothpaste, mouthwash, and chewing gum to prevent and treat dental caries. 3-{[(4-chlorophenoxy)acetyl]amino}-N,N-diethylbenzamide works by remineralizing the enamel surface of teeth and inhibiting the growth of cariogenic bacteria. In the pharmaceutical industry, 3-{[(4-chlorophenoxy)acetyl]amino}-N,N-diethylbenzamide is used as a drug delivery system for various drugs, such as antibiotics and anticancer agents. 3-{[(4-chlorophenoxy)acetyl]amino}-N,N-diethylbenzamide can enhance the bioavailability and efficacy of these drugs by improving their solubility and stability.

属性

产品名称 |

3-{[(4-chlorophenoxy)acetyl]amino}-N,N-diethylbenzamide |

|---|---|

分子式 |

C19H21ClN2O3 |

分子量 |

360.8 g/mol |

IUPAC 名称 |

3-[[2-(4-chlorophenoxy)acetyl]amino]-N,N-diethylbenzamide |

InChI |

InChI=1S/C19H21ClN2O3/c1-3-22(4-2)19(24)14-6-5-7-16(12-14)21-18(23)13-25-17-10-8-15(20)9-11-17/h5-12H,3-4,13H2,1-2H3,(H,21,23) |

InChI 键 |

NLLITNLFCPFWJI-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)Cl |

规范 SMILES |

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-[3-(2-pyrimidinylsulfanyl)propyl]amine](/img/structure/B268133.png)

![N-[2-(diethylamino)ethyl]-N-{3-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B268141.png)

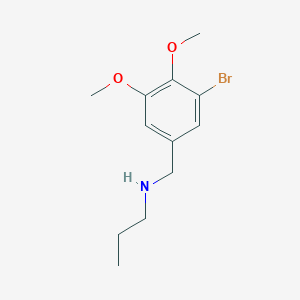

![2-[(3-Bromo-4,5-dimethoxybenzyl)amino]-1-butanol](/img/structure/B268151.png)

![N-{3-[(2-fluorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B268153.png)

![3-{1-Hydroxy-2-[(3-pyridinylmethyl)amino]ethyl}phenol](/img/structure/B268156.png)

![2-[(3,5-Dibromo-2-methoxybenzyl)amino]ethanol](/img/structure/B268157.png)

![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B268159.png)

![N-tert-butyl-2-{4-[(cyclopentylamino)methyl]phenoxy}acetamide](/img/structure/B268160.png)